10-Trifluoroacetyl-5,10-dideazaacyclic-5,6,7,8-tetrahydrofolic acid, commonly referred to as 10-trifluoroacetyl-DDACTHF, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential applications in targeting the purine biosynthesis pathway. This compound is a derivative of tetrahydrofolate and has been explored for its inhibitory effects on various enzymes involved in nucleotide synthesis, making it a candidate for anti-cancer therapies.
The compound was developed as part of research aimed at creating potent inhibitors of glycinamide ribonucleotide transformylase, an enzyme critical in the de novo purine biosynthesis pathway. The synthesis and evaluation of this compound have been documented in several studies focusing on its biological activity and structural properties .
10-Trifluoroacetyl-DDACTHF falls under the category of antifolate compounds. These compounds are characterized by their structural similarity to folate and their ability to inhibit folate-dependent enzymes. Specifically, this compound is classified as a dideazafolate analog due to the absence of two nitrogen atoms in its pteridine ring structure.
The synthesis of 10-trifluoroacetyl-DDACTHF involves several key steps that utilize both classical organic synthesis techniques and modern methodologies. The general approach includes:
Technical details regarding specific reaction conditions (temperature, solvent choice, reaction time) are often optimized based on preliminary experiments to maximize yield and purity .
X-ray crystallography has been employed to elucidate the three-dimensional arrangement of atoms within this compound, providing insights into its conformational properties and interactions with target enzymes .
10-trifluoroacetyl-DDACTHF primarily acts as an inhibitor in biochemical reactions involving enzymes such as glycinamide ribonucleotide transformylase. Its mechanism involves competitive inhibition where it binds to the active site of the enzyme, preventing substrate access.
Technical details regarding its reactivity include:
The mechanism of action for 10-trifluoroacetyl-DDACTHF revolves around its structural mimicry of folate derivatives. By mimicking substrates necessary for DNA synthesis, it interferes with nucleotide production:
Studies have quantified the binding affinities and kinetic parameters associated with this inhibition, demonstrating its potential therapeutic relevance.
Relevant data regarding these properties are crucial for understanding how the compound behaves under various conditions and its suitability for pharmaceutical formulations .
10-trifluoroacetyl-DDACTHF has been investigated primarily for its role as an inhibitor in cancer research. Its applications include:
Research continues into optimizing this compound's efficacy and reducing potential side effects associated with antifolate therapies .
GAR Tfase (EC 2.1.2.2) catalyzes the first formyl transfer in DNPS, converting glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR) using 10-formyltetrahydrofolate as a cofactor. AICAR Tfase (EC 2.1.2.3) performs the final formylation step, generating 5-formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR). These reactions are critical for in situ purine assembly, with GAR Tfase acting as the initial commitment step. Mechanistically, GAR Tfase operates via a sequential ordered mechanism where folate cofactor binding precedes GAR substrate binding. Disruption of GAR Tfase halts DNPS flux, depleting cellular inosine monophosphate (IMP), adenosine monophosphate (AMP), and guanosine monophosphate (GMP) pools. Cancer cells with dysregulated DNPS (e.g., hepatoblastoma with β-catenin-driven PPAT upregulation) exhibit heightened vulnerability to GAR Tfase inhibition [2] [3].
Early folate antagonists targeted dihydrofolate reductase (DHFR), indirectly disrupting purine synthesis. However, their broad effects caused toxicity. Second-generation inhibitors specifically targeted DNPS enzymes:
10-Trifluoroacetyl-5,10-dideazaacyclic-5,6,7,8-tetrahydrofolic acid (10-trifluoroacetyl-DDACTHF, CID 135929093) emerged from structure-based drug design to overcome limitations of earlier inhibitors. Its core innovations include:
Compound | Ki vs. Human GAR Tfase | IC₅₀ (CCRF-CEM Cell Proliferation) | Selectivity (vs. AICAR Tfase) |
---|---|---|---|
Lometrexol | 150 nM | 150 nM | 10-fold |
10-Trifluoroacetyl-DDACTHF | 15 nM | 16 nM | >6,500-fold |
10-CF₃CO-DDACTHF-Pentaglut | 0.004 µM | Not Reported | >30,000-fold |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0